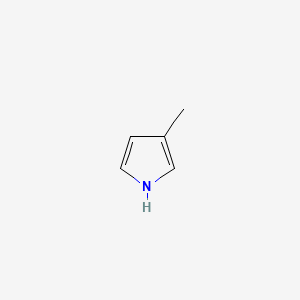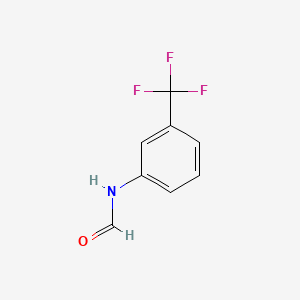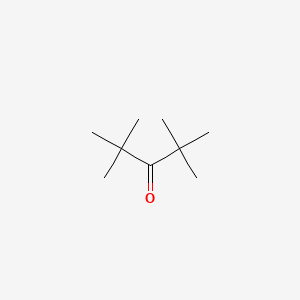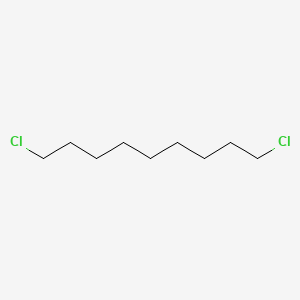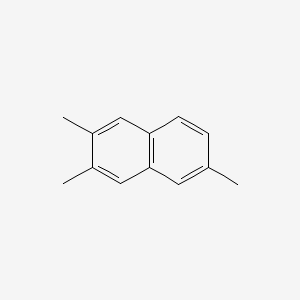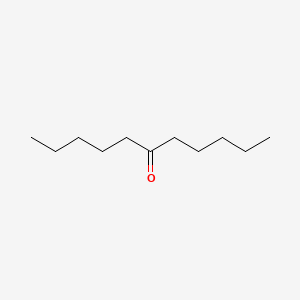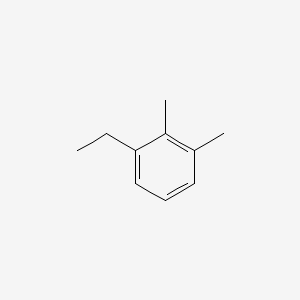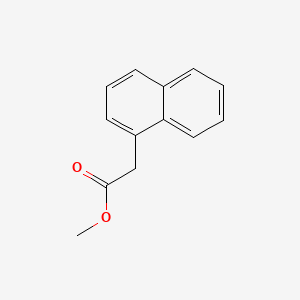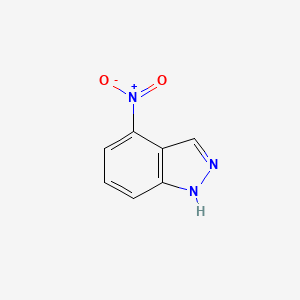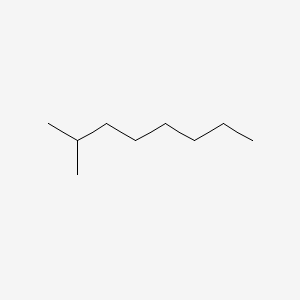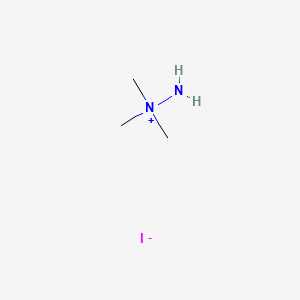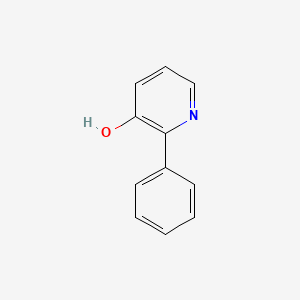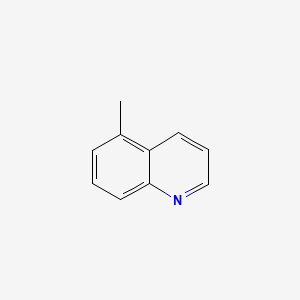
5-Methylquinoline
描述
5-Methylquinoline is an organic compound with the molecular formula C10H9N. It is a derivative of quinoline, characterized by a methyl group attached to the fifth position of the quinoline ring. This compound is part of the heterocyclic aromatic organic compounds family, known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions: Several methods exist for synthesizing 5-Methylquinoline. One common approach involves the Skraup synthesis, which typically uses aniline and glycerol in the presence of an oxidizing agent like nitrobenzene or sulfuric acid. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more environmentally friendly and cost-effective .
化学反应分析
Types of Reactions: 5-Methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Catalytic hydrogenation can reduce this compound to its corresponding tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline, sulfoquinoline.
科学研究应用
5-Methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
作用机制
The mechanism of action of 5-Methylquinoline involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process, which is crucial for its antimicrobial and anticancer activities. Additionally, it can inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects .
相似化合物的比较
Quinoline: The parent compound, lacking the methyl group at the fifth position.
6-Methylquinoline: Similar structure but with the methyl group at the sixth position.
8-Methylquinoline: Methyl group attached at the eighth position.
Uniqueness: 5-Methylquinoline’s unique positioning of the methyl group at the fifth position imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .
属性
IUPAC Name |
5-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYVCXSKCQSIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227431 | |
| Record name | 5-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7661-55-4 | |
| Record name | 5-Methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7661-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007661554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64960II964 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical synthetic route for obtaining 5-methylquinoline?
A1: this compound is often synthesized alongside its isomer, 7-methylquinoline, using the Skraup reaction. This reaction involves reacting m-toluidine with glycerol in the presence of an oxidizing agent like sulfuric acid. This results in a mixture of 5- and 7-methylquinoline, usually in a 1:2 ratio [, ].
Q2: Can we separate this compound from the 7-methylquinoline isomer after the Skraup synthesis?
A2: While possible, separating the isomers directly after the Skraup synthesis can be challenging. Research suggests that selective synthesis of a single isomer is difficult using this method []. Instead, the mixture can be used for subsequent reactions, and depending on the reaction conditions, selective formation of a desired derivative from one of the isomers can be achieved. For instance, nitration of the this compound and 7-methylquinoline mixture using nitric acid and sulfuric acid selectively produces 7-methyl-8-nitroquinoline in excellent yield [].
Q3: What is the structural characterization of this compound?
A3: * Molecular Formula: C10H9N* Molecular Weight: 143.18 g/molWhile the provided research [, , , ] does not explicitly detail spectroscopic data for this compound, techniques like NMR, IR, and GC-MS are commonly employed for the characterization of similar quinoline derivatives.
Q4: How does the structure of this compound relate to its potential biological activity?
A4: While specific details regarding this compound's biological target and downstream effects are absent in the provided research, studies on related quinoline derivatives highlight the significance of functionalization in influencing their cytotoxic activity []. For instance, converting a mixture of this compound and 7-methylquinoline into derivatives like 7-methyl-8-nitroquinoline, 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline, and 8-nitro-7-quinolinecarbaldehyde led to increased cytotoxic effects against human epithelial colorectal carcinoma (Caco-2) cells []. This suggests that the position and nature of substituents on the quinoline ring system can significantly impact biological activity.
Q5: Has this compound been investigated for its antimalarial properties like some other quinoline derivatives?
A5: While the provided research does not specifically investigate the antimalarial activity of this compound, a related compound, 5-quinolinecarboxylic acid, has been studied for its potential antimalarial properties []. This suggests that exploring the antimalarial potential of this compound and its derivatives could be a future avenue of research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


